1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms attached to a nonane backbone. This compound is part of the perfluoroalkane family, known for their unique chemical properties such as high thermal stability, chemical inertness, and hydrophobicity.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane typically involves the fluorination of nonane using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production methods may include electrochemical fluorination or direct fluorination processes. These methods ensure the selective addition of fluorine atoms to the nonane backbone, resulting in the desired compound.
Analyse Chemischer Reaktionen
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Under strong reducing conditions, some fluorine atoms can be replaced by hydrogen atoms.
Oxidation Reactions: Although rare, oxidation can occur under extreme conditions, leading to the formation of perfluorinated carboxylic acids.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane has several applications in scientific research:
Chemistry: Used as a solvent for highly reactive substances due to its chemical inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and as a heat transfer fluid in high-temperature applications.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane is primarily based on its chemical inertness and stability. The strong carbon-fluorine bonds make it resistant to degradation, allowing it to maintain its structure under various conditions. In biological systems, it interacts minimally with cellular components, making it a suitable candidate for applications requiring biocompatibility.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorononane can be compared with other perfluorinated compounds such as:
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononane: Similar structure but with one less fluorine atom, resulting in slightly different chemical properties.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorononane: Contains one additional fluorine atom, making it even more inert and stable.
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: A shorter chain perfluoroalkane with different physical and chemical properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
126038-58-2 |
---|---|
Molekularformel |
C9H8F12 |
Molekulargewicht |
344.14 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorononane |
InChI |
InChI=1S/C9H8F12/c1-2-3-4(10)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h4H,2-3H2,1H3 |
InChI-Schlüssel |
CQCGNMWKYRLKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.